
tert-Butyl methyl tert-butoxypropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl methyl tert-butoxypropanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and solvents. This particular compound is characterized by the presence of tert-butyl and methyl groups attached to a tert-butoxypropanedioate backbone.
Méthodes De Préparation
The synthesis of tert-Butyl methyl tert-butoxypropanedioate can be achieved through various synthetic routes. One common method involves the esterification reaction between tert-butyl alcohol and methyl propanedioate in the presence of an acid catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
tert-Butyl methyl tert-butoxypropanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form different ester derivatives.
Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl methyl tert-butoxypropanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl methyl tert-butoxypropanedioate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to produce tert-butyl alcohol and methyl propanedioate. These hydrolysis products can then participate in various metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
tert-Butyl methyl tert-butoxypropanedioate can be compared with other similar compounds such as:
Methyl tert-butyl ether: Used as a fuel additive and solvent.
tert-Butyl alcohol: A simple tertiary alcohol used in organic synthesis.
tert-Butyl isocyanide: Known for its use in coordination chemistry and organic synthesis.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
56752-43-3 |
|---|---|
Formule moléculaire |
C12H22O5 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxy]propanedioate |
InChI |
InChI=1S/C12H22O5/c1-11(2,3)16-8(9(13)15-7)10(14)17-12(4,5)6/h8H,1-7H3 |
Clé InChI |
UUKYRVNKBANUMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(C(=O)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


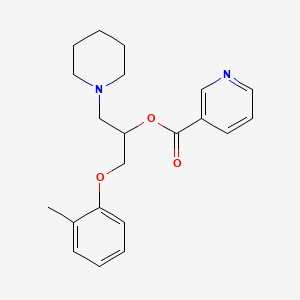
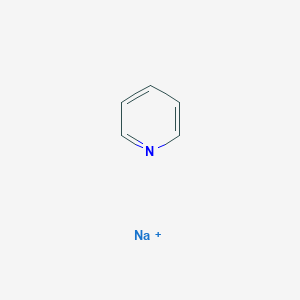
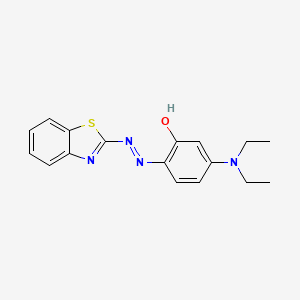
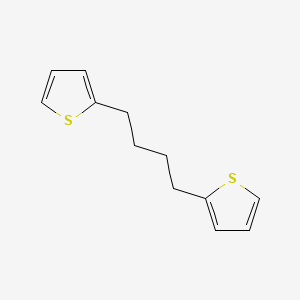
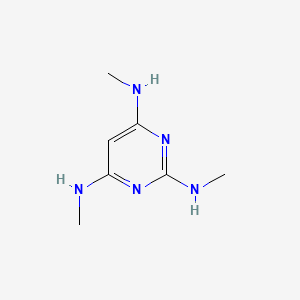
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
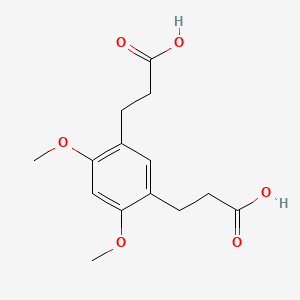
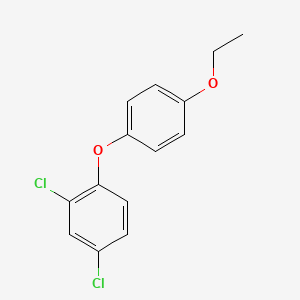
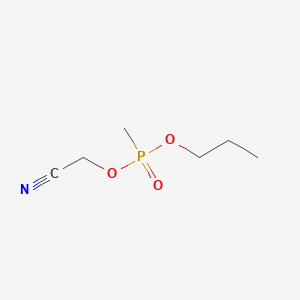
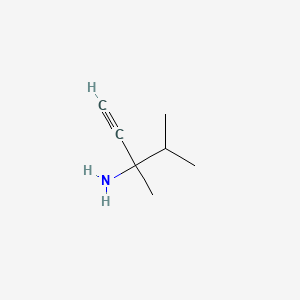
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)
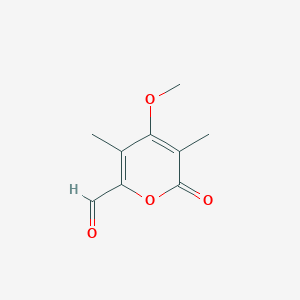
![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
